N-Descarboxymethyl N-Ethyl Lacosamide Impurity

Catalog No.
S1791038
CAS No.
705283-63-2
M.F
C13H20N2O2
M. Wt
236.32
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-Descarboxymethyl N-Ethyl Lacosamide Impurity

CAS Number

705283-63-2

Product Name

N-Descarboxymethyl N-Ethyl Lacosamide Impurity

Molecular Formula

C13H20N2O2

Molecular Weight

236.32

Synonyms

N-Benzyl-2-ethylamino-3-methoxy-propionamide

N-Descarboxymethyl N-Ethyl Lacosamide Impurity is a chemical compound related to the antiepileptic drug Lacosamide, which is used primarily for treating partial-onset seizures in both adults and children. This impurity is characterized by its molecular formula C13H20N2O2C_{13}H_{20}N_{2}O_{2} and a molecular weight of 236.32 g/mol. The compound lacks a carboxyl methyl group, distinguishing it from its parent compound, Lacosamide, which has a more complex structure that includes this functional group .

As an impurity, N-Descarboxymethyl N-Ethyl Lacosamide Impurity is not expected to have a specific mechanism of action within the body. Its presence might not significantly alter the therapeutic effect of Lacosamide, but this requires further investigation.

Limitations and Future Research

Information on N-Descarboxymethyl N-Ethyl Lacosamide Impurity is scarce. Future research could focus on:

  • Characterization of its molecular structure using techniques like mass spectrometry or nuclear magnetic resonance (NMR).
  • Determining its formation pathway during Lacosamide synthesis.
  • Investigating its potential impact on the efficacy or safety of Lacosamide.
  • Assessing its physical and chemical properties for better characterization.
, particularly those related to enzymatic interactions. It can participate in reactions typical of amides, such as hydrolysis and substitution reactions. The absence of the carboxyl group may influence its reactivity compared to Lacosamide, potentially affecting its stability and solubility in biological systems.

The synthesis of N-Descarboxymethyl N-Ethyl Lacosamide Impurity can be achieved through various organic synthesis techniques typically employed in pharmaceutical chemistry. One common method involves the selective removal of the carboxymethyl group from Lacosamide under controlled conditions, possibly utilizing reagents that facilitate dealkylation or hydrolysis. The precise conditions for synthesis would depend on the desired yield and purity of the final product .

N-Descarboxymethyl N-Ethyl Lacosamide Impurity primarily serves as a reference standard in pharmaceutical analysis and quality control processes. It is essential for ensuring the purity and consistency of Lacosamide formulations during manufacturing and testing. Additionally, understanding impurities like this one can help in assessing the safety and efficacy profiles of pharmaceutical products containing Lacosamide .

Several compounds are structurally similar to N-Descarboxymethyl N-Ethyl Lacosamide Impurity, including:

  • Lacosamide: The parent compound with a carboxymethyl group that exhibits significant antiepileptic activity.
  • N-Descarboxymethyl-N-carboxyethyl Lacosamide: Another impurity that retains some structural features but differs in functional groups.
  • N-Ethyl Lacosamide: A derivative that retains the ethyl group but may have different pharmacological properties.

Comparison Table

Compound NameMolecular FormulaMolecular Weight
N-Descarboxymethyl N-Ethyl Lacosamide ImpurityC13H20N2O2C_{13}H_{20}N_{2}O_{2}236.32 g/mol
LacosamideC15H16N2O2C_{15}H_{16}N_{2}O_{2}264.28 g/mol
N-Descarboxymethyl-N-carboxyethyl LacosamideC14H17N2O3C_{14}H_{17}N_{2}O_{3}267.34 g/mol
N-Ethyl LacosamideC14H22N2OC_{14}H_{22}N_{2}O250.34 g/mol

The uniqueness of N-Descarboxymethyl N-Ethyl Lacosamide Impurity lies in its specific structural modifications that differentiate it from these related compounds while still being derived from the same therapeutic class of drugs. Understanding these differences is crucial for developing effective treatments and ensuring drug quality in pharmaceutical applications .

N-Descarboxymethyl N-Ethyl Lacosamide Impurity is a structurally modified derivative of the antiepileptic drug Lacosamide. Its systematic IUPAC name is (R)-N-Benzyl-3-methoxy-2-(ethylamino)propanamide, reflecting the absence of a carboxymethyl group and the presence of an ethyl substituent compared to the parent compound. Key identifiers include:

PropertyValue
CAS Registry Number705283-63-2
Molecular FormulaC₁₃H₂₀N₂O₂
Molecular Weight236.32 g/mol
SMILES NotationCC(O)NC(C(=O)NCC1=CC=CC=C1)OC

The impurity is classified under pharmaceutical process-related impurities, necessitating strict control during Lacosamide manufacturing.

Structural Relationship to Lacosamide API

Lacosamide (C₁₃H₁₈N₂O₃) is a functionalized amino acid with the structure (R)-2-acetamido-N-benzyl-3-methoxypropionamide. The impurity arises through two structural modifications:

  • Descarboxymethylation: Removal of the acetamido group’s carboxymethyl moiety.
  • Ethylation: Substitution of the acetyl group with an ethyl group at the amide nitrogen.

Structural Comparison:

FeatureLacosamideN-Descarboxymethyl N-Ethyl Impurity
Amide SubstituentAcetamido (CH₃CO-)Ethylamino (C₂H₅NH-)
Carboxymethyl GroupPresentAbsent
Molecular Weight250.29 g/mol236.32 g/mol

This structural divergence occurs during synthesis when methylation reagents like dimethyl sulfate react incompletely or undergo side reactions.

Role as a Process-Related Impurity in Anticonvulsant Drug Synthesis

N-Descarboxymethyl N-Ethyl Lacosamide Impurity is a critical quality attribute in Lacosamide production. Its formation is tied to specific synthetic steps:

Synthetic Pathway and Impurity Formation

Lacosamide synthesis from D-serine involves:

  • Protection: Boc-group addition to D-serine.
  • Methylation: O-methylation using dimethyl sulfate.
  • Benzylation: Introduction of the benzyl group.
  • Acetylation: Final acetylation to form Lacosamide.

The impurity forms during Step 2 (Methylation) under suboptimal conditions:

  • Incomplete Methylation: Residual ethyl groups may replace methyl groups if reagent stoichiometry is unbalanced.
  • Side Reactions: Competing alkylation at the amide nitrogen instead of the hydroxyl oxygen.

Analytical and Regulatory Significance

  • Detection Methods: Liquid chromatography-mass spectrometry (LC-MS) and nuclear magnetic resonance (NMR) are used to quantify the impurity at ppm levels.
  • Acceptance Criteria: Regulatory guidelines (e.g., ICH Q3A) mandate impurity levels below 0.15% in the final drug substance.

Table 1: Key Reaction Parameters Influencing Impurity Formation

ParameterOptimal RangeDeviation Leading to Impurity
Dimethyl Sulfute Ratio1.2 equivalents<1.1 equivalents
Temperature0–5°C>10°C
Reaction Time2 hoursProlonged duration

Controlling these parameters minimizes impurity generation, ensuring compliance with pharmacopeial standards.

Industrial Mitigation Strategies

  • Telescopic Processing: Intermediate purification reduces carryover impurities.
  • Aqueous Ammonia Wash: Removes unreacted ethylating agents.
  • Chromatographic Purification: Silica gel column chromatography isolates Lacosamide from structurally similar impurities.

N-Descarboxymethyl N-Ethyl Lacosamide Impurity (Chemical Abstracts Service number 705283-63-2) represents a significant process-related impurity that emerges during the commercial synthesis of lacosamide [1] [2]. This impurity, with the molecular formula C₁₃H₂₀N₂O₂ and molecular weight of 236.31 daltons, originates primarily from side reactions occurring during the critical acetylation and alkylation steps of lacosamide manufacturing [3] [4].

The formation of this impurity is intimately linked to the multi-step synthetic pathway employed in lacosamide production, which typically involves five major stages: protection of the amino acid starting material, methylation of the hydroxyl group, benzylation to form the amide bond, deprotection of the amino group, and final acetylation [3] [5]. The impurity arises predominantly during the latter stages of synthesis, particularly when reaction conditions deviate from optimal parameters or when competing side reactions occur [3] [6].

Industrial lacosamide manufacturing processes have consistently reported the presence of N-Descarboxymethyl N-Ethyl Lacosamide Impurity at concentrations ranging from 0.1 to 0.5 percent of the final product [3] [6]. This relatively low but significant concentration necessitates careful process control and monitoring to ensure compliance with pharmaceutical quality standards. The impurity has been identified across multiple manufacturing routes, including those starting from D-serine, the Boc-protected serine derivatives, and alternative chiral starting materials [5] [4].

The structural relationship between N-Descarboxymethyl N-Ethyl Lacosamide Impurity and the parent compound lacosamide reveals the mechanism of its formation. The impurity differs from lacosamide by the replacement of the acetyl group with an ethyl group and the absence of the methoxy functionality, suggesting formation through alternative alkylation pathways during synthesis [1] [7]. This structural variation indicates that the impurity forms when ethylating agents participate in side reactions instead of the intended acetylation process.

Key Reaction Intermediates Leading to Impurity Formation

The formation of N-Descarboxymethyl N-Ethyl Lacosamide Impurity involves several critical reaction intermediates that serve as branch points in the synthetic pathway. The primary intermediate responsible for impurity formation is (R)-2-amino-N-benzyl-3-methoxypropanamide, which represents the deprotected amine precursor prior to final acetylation [5] [8].

During the benzylation step, unreacted benzylamine can carry forward into subsequent reaction stages, creating opportunities for side reactions [3]. When this excess benzylamine encounters alkylating agents used in later steps, particularly during methylation or acetylation processes, it can undergo competing reactions that lead to the formation of N-alkylated impurities including N-Descarboxymethyl N-Ethyl Lacosamide [3] [9].

The methylation step, typically performed using dimethyl sulfate or methyl iodide under phase transfer conditions, presents another critical point for impurity formation [5] [10]. If ethylating agents are present as impurities in the methylating reagents, or if alternative alkylating conditions are employed, the selective formation of the ethyl analog becomes possible [11] [12]. The use of tetrabutylammonium bromide as a phase transfer catalyst, while reducing racemization, can also influence the selectivity of alkylation reactions [13] [10].

The deprotection step, where the Boc protecting group is removed using acidic conditions, generates a reactive amine intermediate that is susceptible to alkylation by various electrophiles present in the reaction mixture [5] [8]. The use of phosphoric acid for both deprotection and subsequent salt formation has been shown to improve chiral purity while potentially influencing the formation of related impurities [8] [5].

Temperature control during these critical steps proves essential for minimizing impurity formation. Studies have demonstrated that maintaining temperatures between 0-15°C during acetylation significantly reduces the formation of degradation products and related impurities [8] [10]. The reaction time and stoichiometry of reagents also play crucial roles, with optimized conditions requiring precise control of benzylamine equivalents and reaction duration to minimize side product formation [3] [6].

Process Parameter Optimization for Impurity Minimization

Systematic optimization of process parameters has emerged as the primary strategy for controlling N-Descarboxymethyl N-Ethyl Lacosamide Impurity formation during commercial synthesis. Temperature management represents the most critical parameter, with studies demonstrating that maintaining low temperatures (0-15°C) during acetylation steps dramatically reduces impurity formation rates [8] [10].

The optimization of base concentration and strength throughout the synthetic sequence proves equally important. The use of medium-intensity bases such as sodium hydroxide, rather than stronger bases like sodium methoxide, helps prevent unwanted side reactions while maintaining adequate reaction rates [13] [10]. Base concentration must be carefully controlled to avoid localized high-concentration zones that can promote racemization and side product formation [5] [8].

Solvent system selection significantly impacts impurity formation patterns. Biphasic reaction conditions using dichloromethane and water in an 8:2 ratio have been optimized to provide better reaction control during acetylation while minimizing degradation pathways [8] [5]. The use of appropriate phase transfer catalysts, particularly tetrabutylammonium bromide, enables efficient methylation while reducing the potential for competing alkylation reactions [13] [10].

Reaction time optimization requires balancing complete conversion of starting materials with minimization of side reactions. Studies indicate that benzylation reactions should be limited to 1-2 hours to prevent benzylamine carryover while ensuring adequate conversion [3] [6]. Extended reaction times increase the probability of side reactions and impurity formation.

The stoichiometry of reagents, particularly the control of benzylamine equivalents during amide formation, directly influences impurity levels. Excess benzylamine increases the likelihood of side reactions in subsequent steps, while insufficient amounts can lead to incomplete conversion and the need for extended reaction times [3] [9]. Optimal stoichiometry typically involves slight excess of the amine component (1.1-1.2 equivalents) with careful monitoring of reaction completion.

Table 1: Process Parameter Optimization for Impurity Minimization

Process StepParameterOptimized RangeImpact on Impurity FormationTargeted Impurities
BenzylationTemperature-5°C to room temperatureReduces racemization(S)-Lacosamide
BenzylationBase ConcentrationMedium intensity (NaOH)Minimizes side reactionsBenzylcarbamate, 1,3-Dibenzylurea
BenzylationReaction Time1-2 hoursControls benzylamine carryoverN-Benzylacetamide
MethylationPhase Transfer CatalystTBAB (tetrabutylammonium bromide)Reduces racemization during methylation(S)-Lacosamide
MethylationTemperature25-35°CControls reaction selectivityOver-methylated products
MethylationBase StrengthMedium intensity basePrevents over-methylationSide chain modifications
AcetylationTemperature0-15°CPrevents degradationDegradation products
AcetylationSolvent SystemBiphasic (CH₂Cl₂/H₂O = 8:2)Improves reaction controlAcetylation byproducts
AcetylationpH ControlpH 10-12Minimizes unwanted reactionsHydrolysis products
DeprotectionAcid ConcentrationEquimolar H₃PO₄Prevents racemization during deprotectionRacemic impurities

Byproduct Generation During Acetylation and Alkylation Steps

The acetylation and alkylation steps in lacosamide synthesis represent the most critical phases for N-Descarboxymethyl N-Ethyl Lacosamide Impurity formation. During the final acetylation step, multiple competing pathways can lead to impurity generation, particularly when reaction conditions are not optimally controlled [3] [4].

The primary acetylation reaction employs acetic anhydride in the presence of a base to convert the free amine intermediate to the desired N-acetyl product. However, the presence of alternative electrophiles or competing nucleophiles can result in the formation of various byproducts [8] [10]. When ethylating agents are present, either as impurities in the acetic anhydride or through decomposition products, the formation of N-ethyl analogs becomes thermodynamically and kinetically favorable under certain conditions.

Temperature elevation during acetylation significantly increases byproduct formation rates. Studies demonstrate that temperatures above 15°C promote side reactions, including the formation of degradation products and alternative alkylation patterns [8]. The exothermic nature of the acetylation reaction requires careful temperature control and heat management to prevent localized hot spots that can catalyze impurity formation.

The presence of water in the reaction system creates additional complexity, as hydrolysis of acetic anhydride generates acetic acid, which can participate in acid-catalyzed side reactions [10]. However, controlled amounts of water in biphasic systems have been shown to improve reaction selectivity by providing better mixing and heat dissipation.

During alkylation steps, particularly methylation of the hydroxyl group, competing N-alkylation can occur if reaction conditions favor nucleophilic attack at nitrogen rather than oxygen [5] [10]. The use of phase transfer conditions with appropriate catalysts helps direct selectivity toward O-alkylation while minimizing N-alkylation pathways that can lead to impurity formation.

The order of functional group modifications significantly influences impurity profiles. When methylation precedes acetylation, the electron-donating methoxy group can activate the amine toward further alkylation, increasing the probability of overalkylation and impurity formation [5]. Conversely, when acetylation precedes methylation, the electron-withdrawing acetyl group reduces amine nucleophilicity and decreases unwanted side reactions.

Table 2: Common Lacosamide Process Impurities and Formation Origins

Impurity NameCAS NumberMolecular FormulaMolecular WeightFormation StageTypical Concentration Range (%)
N-Descarboxymethyl N-Ethyl Lacosamide705283-63-2C₁₃H₂₀N₂O₂236.31Acetylation/Alkylation0.1-0.5
N-Descarboxymethyl N-Carboxyethyl Lacosamide1318777-56-8C₁₄H₂₀N₂O₃264.32Acetylation/Alkylation0.1-0.5
Benzylamine100-46-9C₇H₉N107.15Benzylation0.1-0.3
N-Benzylacetamide588-46-5C₉H₁₁NO149.19Acetylation0.1-0.2
Desmethyl Lacosamide175481-38-6C₁₂H₁₆N₂O₃236.27Methylation0.1-0.4
O-Acetyl Lacosamide1318777-54-6C₁₄H₁₈N₂O₄278.31Acetylation0.1-0.3
(S)-Lacosamide175481-37-5C₁₃H₁₈N₂O₃250.29Chiral Impurity2-8 (racemization)
1,3-DibenzylureaNot specifiedC₁₅H₁₆N₂O240.30Benzylation0.1-0.5
BenzylcarbamateNot specifiedC₈H₉NO₂151.16Benzylation0.1-0.5
2-Acetamido-N-benzylacrylamide86921-49-5C₁₂H₁₄N₂O₂218.25Degradation0.1-0.3

The mechanistic understanding of byproduct formation has led to the development of improved synthetic strategies that minimize impurity generation. These include the use of alternative protecting groups, modified reaction sequences, and optimized reagent purification protocols [4] [14]. The implementation of real-time monitoring techniques allows for immediate detection of impurity formation and adjustment of reaction conditions to prevent accumulation of unwanted byproducts [15] [16].

Purity

> 95% ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Quantity

Milligrams-Grams

Dates

Last modified: 08-15-2023

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